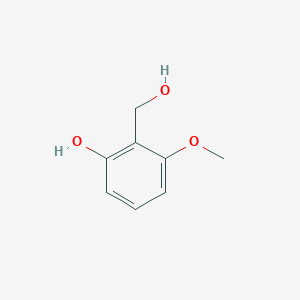

2-(Hydroxymethyl)-3-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59648-30-5 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

2-(hydroxymethyl)-3-methoxyphenol |

InChI |

InChI=1S/C8H10O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4,9-10H,5H2,1H3 |

InChI Key |

VHWNFKMHHHMPLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1CO)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Hydroxymethylmethoxyphenols

General Synthetic Routes to Hydroxymethylphenols and Methoxyphenols

The foundational approaches to synthesizing these compounds can be broadly categorized into building the aromatic ring from scratch or modifying existing phenolic structures.

While not the most common route for simple phenols, de novo synthesis allows for the construction of complex aromatic rings from acyclic precursors. One such example is the production of dimethoxyhydroquinone and dimethoxycatechol by the brown rot fungus Gloeophyllum trabeum. nih.gov This biological process highlights nature's ability to construct substituted aromatic systems.

More commonly, functional groups are introduced onto a pre-existing phenol (B47542) ring.

Hydroxymethylation: The addition of a hydroxymethyl group (-CH2OH) to a phenol is a key reaction. ontosight.ai This can be achieved through hydroxymethylation, often using formaldehyde (B43269) in the presence of a catalyst. taylorfrancis.com For instance, the reaction of 2-methoxyphenol with formaldehyde can yield 2-(hydroxymethyl)-3-methoxyphenol. taylorfrancis.comevitachem.com The process involves the initial formation of ortho- and/or para-hydroxymethylphenol derivatives which can then undergo further reactions. icdst.org

Methoxylation: The introduction of a methoxy (B1213986) group (-OCH3) can be accomplished through the methylation of a phenol. wikipedia.org This typically involves reacting a phenol with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. wikipedia.orgchemicalbook.com For example, 3-methoxyphenol (B1666288) can be synthesized from resorcinol (B1680541) and dimethyl sulfate. chemicalbook.com In nature, enzymes like catechol-O-methyl transferase (COMT) catalyze the methylation of phenols. wikipedia.org

Precursor-Based Synthesis and Derivatization Relevant to this compound

The synthesis of this compound and related compounds often starts from readily available natural products or simple aromatic precursors.

Eugenol (B1671780) and isovanillin (B20041) serve as important starting materials for the synthesis of various hydroxymethylmethoxyphenols. Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is an isomer of vanillin (B372448) and can be used as a precursor in chemical syntheses. wikipedia.org For example, isovanillin can be synthesized from 4-hydroxybenzaldehyde (B117250) through a multi-step process involving bromination, methylation, and hydrolysis. chemicalbook.com It can also be prepared by the selective dealkylation of 3-alkoxy-4-methoxybenzaldehyde using a strong acid. google.com

Methoxyphenol and hydroxyphenol scaffolds are versatile platforms for further chemical modifications, such as the synthesis of Schiff bases. Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of an aldehyde or ketone with a primary amine. atlantis-press.com For instance, a Schiff base can be synthesized from 3-methoxysalicylaldehyde and 3-amino-2-hydroxy acetophenone. google.com Another example involves the reaction of isovanillin with various amines to produce Schiff bases with high yields. nih.gov These reactions are often carried out in solvents like methanol (B129727) and may be facilitated by microwave radiation. google.comnih.gov

Chemical Reactivity and Transformation Mechanisms of Hydroxymethylmethoxyphenols

Hydroxymethylmethoxyphenols exhibit reactivity at both the hydroxymethyl group and the phenolic hydroxyl group.

The hydroxymethyl group can undergo substitution reactions. For example, the hydroxyl group of 4-(hydroxymethyl)phenol, which is not directly attached to the aromatic ring, can be replaced by a chlorine atom when reacted with hydrochloric acid. nagwa.com

The phenolic hydroxyl group influences the reactivity of the aromatic ring. The methoxy group's position (ortho, meta, or para) relative to the hydroxyl group affects the acidity of the phenol. quora.com A methoxy group at the meta position generally increases acidity compared to phenol itself, while ortho and para methoxy groups decrease acidity due to their electron-donating resonance effects. quora.com

Under certain conditions, hydroxymethyl-substituted naphthols can form reactive intermediates called o-naphthoquinomethides, which can then undergo hetero-Diels–Alder reactions. rsc.org

Reactions of Hydroxyl Moieties: Esterification and Oxidation Pathways

The presence of both a phenolic and a primary hydroxyl group in this compound allows for selective reactions at these sites.

Esterification: The hydroxyl groups can undergo esterification by reacting with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically under acidic or basic conditions. This reaction is useful for modifying the compound's solubility and reactivity. evitachem.com For instance, reaction with an acyl chloride can lead to the formation of an ester at the more reactive primary hydroxyl group, or at both hydroxyl groups under more forcing conditions.

Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for such transformations include pyridinium (B92312) chlorochromate (PCC) for the selective oxidation to an aldehyde, and potassium permanganate (B83412) (KMnO4) or Jones reagent for oxidation to a carboxylic acid. The phenolic hydroxyl group is generally less susceptible to oxidation under these conditions but can be oxidized under stronger oxidizing conditions.

Methoxy Group Transformations: Demethylation and Ether Cleavage Reactions

The methoxy group (-OCH3) on the aromatic ring can be cleaved to yield a hydroxyl group, a process known as demethylation or ether cleavage. This transformation is significant as it can convert a methoxyphenol derivative into a dihydroxybenzene (catechol) derivative, which can have different biological activities and chemical properties.

Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for ether cleavage. openstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com Lewis acids like boron tribromide (BBr3) are also highly effective for cleaving aryl methyl ethers. organic-chemistry.org

In some cases, electrochemical methods can be employed for demethylation. For example, 2-methoxyphenol has been demethylated to catechol on a modified electrode surface. nih.gov Additionally, specific reagents have been developed for the selective deprotection of aromatic methyl ethers, such as 2-(diethylamino)ethanethiol. organic-chemistry.org The selective cleavage of one methoxy group in the presence of others can be challenging and often depends on the reaction conditions and the presence of other functional groups on the aromatic ring. For instance, the selective cleavage of a methoxy group in 2,6-dimethoxyphenol (B48157) was achieved using aluminum chloride and an acyl chloride at elevated temperatures, a reaction that did not proceed with 2-methoxyphenol under the same conditions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy groups.

Electrophilic Aromatic Substitution: These activating groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern of this compound, the most likely positions for electrophilic attack are C4, C5, and C6. The outcome of such reactions will depend on the specific electrophile and the reaction conditions. For example, hydroxymethylation of 2-methoxyphenol with formaldehyde under acidic conditions can yield vanillyl alcohol derivatives. taylorfrancis.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally less common for this type of compound unless the aromatic ring is substituted with strong electron-withdrawing groups, which is not the case here. libretexts.org SNAr reactions typically require an electron-deficient aromatic ring to stabilize the intermediate Meisenheimer complex. libretexts.org Therefore, direct nucleophilic displacement of the hydroxyl or methoxy group is not a favored reaction pathway under standard conditions.

Condensation and Polymerization Potentials

The functional groups of this compound provide opportunities for condensation and polymerization reactions.

Condensation Reactions: The hydroxymethyl group can participate in condensation reactions with other active hydrogen-containing compounds, such as phenols, amines, or activated methylene (B1212753) compounds, often under acidic or basic catalysis. For example, it can react with phenols to form diarylmethane structures. The phenolic hydroxyl group can also engage in condensation reactions, for instance, with aldehydes or ketones, to form various heterocyclic structures or resinous materials.

Polymerization: The presence of two reactive hydroxyl groups and an aromatic ring allows this compound to act as a monomer in polymerization reactions. For instance, it can undergo condensation polymerization with formaldehyde to form phenolic resins. The structure of the resulting polymer and its properties would be influenced by the reaction conditions and the relative reactivity of the phenolic and benzylic hydroxyl groups.

Theoretical and Computational Chemistry Investigations of Hydroxymethylmethoxyphenols

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to understand the fundamental electronic characteristics of hydroxymethylmethoxyphenols. These studies are crucial for predicting how these molecules will behave in various chemical environments.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and total energy of molecules. mdpi.com The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure. mdpi.com For phenolic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netxisdxjxsu.asia

Table 1: Illustrative Optimized Geometrical Parameters for a Related Compound (Isovanillin) Calculated by DFT/B3LYP/6-311G(d,p) (Note: This data is for 3-hydroxy-4-methoxybenzaldehyde, an aldehyde, and serves as an example of DFT output.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.39 | - |

| C2-O8 | 1.36 | - |

| O8-H9 | 0.96 | - |

| C1-C6 | 1.40 | - |

| C6-H12 | 1.08 | - |

| C2-C1-C6 | - | 120.5 |

| C1-C2-O8 | - | 118.0 |

| C1-C6-H12 | - | 120.3 |

| Data sourced from a study on 3-hydroxy-4-methoxybenzaldehyde. xisdxjxsu.asia |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis provides a quantitative picture of the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

For molecules like 2-(Hydroxymethyl)-3-methoxyphenol, NBO analysis can elucidate the intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups and the influence of the methoxy (B1213986) group on the electronic distribution in the benzene (B151609) ring. The analysis reveals the stabilization energies associated with electron delocalization from lone pairs of oxygen atoms to antibonding orbitals of adjacent bonds, which are crucial for understanding the molecule's structure and reactivity. uni-muenchen.dewisc.edu

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the most important orbitals in chemical reactions. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical polarizability. nih.govwikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.gov This analysis is instrumental in understanding the electrophilic and nucleophilic nature of different sites within the molecule. The energy of the HOMO-LUMO gap can be correlated with the wavelengths of light a compound absorbs, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com

Table 2: Example Frontier Molecular Orbital Parameters for a Related Hydrazide Compound (Note: This data illustrates the outputs of FMO analysis and is not specific to this compound.)

| Parameter | Energy (eV) |

| E (HOMO) | -6.04 |

| E (LUMO) | -1.16 |

| Energy Gap (ΔE) | 4.88 |

| Data sourced from a study on (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. nih.gov |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. xisdxjxsu.asia The MEP map displays the electrostatic potential on the molecule's surface, typically represented by different colors. nih.gov

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. xisdxjxsu.asia For a molecule like this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl, methoxy, and hydroxymethyl groups, highlighting them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, indicating their susceptibility to nucleophilic attack. xisdxjxsu.asianih.gov

Hydrogen bonds are crucial non-covalent interactions that significantly influence the physical and chemical properties of phenolic compounds. libretexts.org They can occur within a single molecule (intramolecular) or between different molecules (intermolecular). mdpi.com Alcohols and phenols can act as both hydrogen bond donors (via the -OH hydrogen) and acceptors (via the lone pairs on the oxygen atom). youtube.com

In hydroxymethylphenols, both intramolecular and intermolecular hydrogen bonds are possible. For example, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and the oxygen of the adjacent hydroxymethyl group. In the solid state, intermolecular hydrogen bonds dominate, creating extensive networks that link molecules together. nih.gov Studies on related amino alcohols show that both OH···O and NH···O hydrogen bonds dictate the crystal packing, forming complex layered or three-dimensional structures. mdpi.comsemanticscholar.org The strength and arrangement of these hydrogen bonds are key to the compound's melting point, boiling point, and solubility. libretexts.org

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility and dynamic behavior of molecules like this compound. nih.govresearchgate.net

These simulations can reveal the preferred conformations of the hydroxymethyl and methoxy side chains, the dynamics of intramolecular hydrogen bonds, and how the molecule interacts with its environment, such as solvent molecules. By simulating the molecule over a period, researchers can explore its conformational landscape, identify stable and metastable states, and understand the energetic barriers between them. This information is vital for understanding how the molecule's shape and flexibility relate to its function and interactions with other molecules. nih.gov

Conformational Preferences and Energetic Stability

Computational studies, such as those employing semi-empirical methods like AM1, can be used to calculate the minimum energy conformations of these molecules. researchgate.net By systematically rotating the rotatable bonds, specifically the torsion angles involving the substituent groups, a potential energy surface can be mapped out. The conformations corresponding to the energy minima on this surface represent the most stable arrangements of the atoms. For related phenolic compounds, it has been shown that intramolecular hydrogen bonding between adjacent hydroxyl and other functional groups can significantly influence conformational preference and stability. researchgate.net The presence of such bonds in this compound would likely favor planar or near-planar arrangements of the substituent groups relative to the benzene ring.

The energetic stability of different conformers is a key determinant of their relative populations at a given temperature. Theoretical calculations can provide the relative energies of these conformers, indicating which structures are more likely to exist. Studies on similar energetic compounds have demonstrated that extensive hydrogen bonding networks and π-electronic stacking contribute significantly to their stability. rsc.org

Solvent Effects on Molecular Conformation

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. rsc.org Computational chemistry offers various solvent models to simulate these effects, which can be broadly categorized as implicit and explicit models. wikipedia.org

Explicit solvent models, on the other hand, involve simulating a number of individual solvent molecules around the solute. youtube.com This approach is more computationally intensive but can capture specific short-range interactions, such as hydrogen bonding between the solute and solvent molecules, and provide a more detailed picture of the solvent shell structure. youtube.com For a molecule like this compound, with its hydrogen-bonding capable hydroxyl and hydroxymethyl groups, explicit solvent models would be particularly useful for understanding its behavior in protic solvents like water or methanol (B129727). The choice of solvent can significantly alter the conformational equilibrium, potentially favoring different conformers in different environments. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities of Related Methoxyphenols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the molecular features that are important for a specific biological response. nih.govnih.gov

Development of Predictive Models Based on Electronic Descriptors

The development of a QSAR model involves several key steps, including dataset preparation, generation of molecular descriptors, model building, and validation. biointerfaceresearch.com For methoxyphenols and related compounds, electronic descriptors are often crucial for modeling their biological activities, such as antioxidant capacity. mdpi.comnih.gov

Electronic descriptors are numerical values that quantify the electronic properties of a molecule. These can be calculated using quantum mechanical methods and include parameters like:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting abilities of a molecule, respectively. nih.gov

Molecular orbital coefficients: These can indicate the reactivity of specific atoms in the molecule. nih.gov

Partial atomic charges: These describe the distribution of charge within the molecule.

Once a set of descriptors is calculated for a series of methoxyphenols with known biological activities, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity. nih.govbiointerfaceresearch.com The goal is to create a model with good predictive power, as assessed by various statistical metrics. mdpi.com

Below is an example of a data table that might be generated during a QSAR study, illustrating the types of electronic descriptors used.

| Compound | Biological Activity (e.g., IC50) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Methoxyphenol A | 15.5 | -8.5 | 1.2 | 2.5 |

| Methoxyphenol B | 25.2 | -8.2 | 1.5 | 3.1 |

| Methoxyphenol C | 10.8 | -9.0 | 1.0 | 2.1 |

Correlation of Molecular Descriptors with Biological Responses

The ultimate goal of a QSAR study is to understand which molecular properties are most influential for the observed biological activity. researchgate.net By analyzing the developed QSAR model, researchers can identify the key molecular descriptors that are positively or negatively correlated with the biological response. researchgate.net

For example, a QSAR model for the antioxidant activity of methoxyphenols might reveal that a lower HOMO energy (stronger electron-donating ability) is correlated with higher antioxidant activity. This would suggest that the mechanism of action involves the donation of a hydrogen atom or an electron to a free radical. Similarly, the model might indicate that steric or topological descriptors also play a role, highlighting the importance of molecular size and shape for fitting into an enzyme's active site. mdpi.com

The interpretation of the QSAR model provides valuable insights into the mechanism of action and can guide the design of new, more potent compounds. nih.gov For instance, if the model shows that a particular substituent at a specific position on the phenol (B47542) ring enhances activity, medicinal chemists can synthesize new analogues with similar features. The predictive power of a robust QSAR model allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources in the drug discovery process. mdpi.com

Derivatives, Analogues, and Structural Modifications of Hydroxymethylmethoxyphenols

Synthesis and Characterization of Novel Derivatives

The synthesis of new derivatives often involves targeting the hydroxyl and methoxyl functional groups, as well as the aromatic ring of the parent molecule. These modifications can significantly alter the electronic and steric properties of the compound, influencing its reactivity and interactions with other molecules.

The synthesis of aryloxy phenol (B47542) analogues typically involves the formation of an ether linkage between a hydroxymethylmethoxyphenol moiety and another aromatic ring system. These reactions often utilize methods like the Ullmann condensation or nucleophilic aromatic substitution.

One common strategy for creating m-aryloxy phenols is through the demethylation of corresponding m-methoxy phenols. encyclopedia.pub This can be achieved using strong acids like hydrogen bromide in acetic acid or reagents like boron tribromide (BBr₃). encyclopedia.pubmdpi.com For instance, N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide was synthesized by demethylating its methoxy (B1213986) precursor with BBr₃. encyclopedia.pub This resulting compound was then used to create radiolabeled analogues for imaging purposes. encyclopedia.pub

Another approach involves the reaction between an aryl halide and a resorcinol (B1680541) derivative. encyclopedia.pub This nucleophilic aromatic substitution reaction proceeds by deprotonating the resorcinol under basic conditions, which then acts as a nucleophile, attacking the aryl halide and displacing the halide group. encyclopedia.pub High temperatures and inert atmospheres are often required for these reactions to proceed efficiently. mdpi.com For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) was synthesized by reacting 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at 130°C. mdpi.com

More recent methods include the synthesis of 3-(aryloxy)phenols from 3-chlorocyclohex-2-en-1-one. This multi-step process involves an initial reaction with phenols to form 3-(aryloxy)cyclohex-2-en-1-ones, followed by bromination and subsequent aromatization to yield the final aryloxy phenol product. encyclopedia.pubmdpi.com

Table 1: Synthesis Methods for Aryloxy Phenol Analogues

| Starting Materials | Reaction Type | Key Reagents/Conditions | Product Type |

| m-Methoxy phenols | Demethylation | BBr₃, HBr/Acetic Acid | m-Aryloxy phenols |

| Aryl halides and Resorcinol | Nucleophilic Aromatic Substitution | Base, High Temperature | Aryloxy phenols |

| 3-Chlorocyclohex-2-en-1-one and Phenols | Multi-step synthesis | K₂CO₃, NBS, DBU | 3-(Aryloxy)phenols |

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. In the context of hydroxymethylmethoxyphenols, derivatives can be synthesized from related aldehyde precursors. For instance, a Schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol was synthesized through a 1:1 molar condensation of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde and 2-aminophenol. neliti.com The resulting Schiff base and its metal complexes were characterized using various spectroscopic and analytical techniques. neliti.com

The synthesis of Schiff bases derived from glucosamine (B1671600) and substituted benzaldehydes has also been investigated. sciopen.com These reactions can lead to the formation of complex structures with potential biological applications. sciopen.com The characterization of these derivatives often involves techniques like NMR and FTIR spectroscopy to confirm the molecular structure. sciopen.com

Furthermore, metal complexes of Schiff bases are an active area of research. The synthesis of these complexes is typically achieved by refluxing the Schiff base with a metal salt in a suitable solvent. neliti.com The resulting metal complexes often exhibit different properties compared to the parent Schiff base. neliti.com

Table 2: Characterization of a Schiff Base and its Metal Complexes neliti.com

| Compound | Color | Melting/Decomposition Point (°C) | Molar Conductivity | Metal-Ligand Ratio |

| Schiff Base | Yellow | 251 | - | - |

| Cd(II) Complex | - | 282 | Non-electrolytic | 1:1 |

| Cu(II) Complex | - | 270 | Non-electrolytic | 1:1 |

Curcumin (B1669340), a well-known natural product, contains two O-methoxyphenol rings linked by a β-diketone moiety. nih.govnih.gov The study of curcumin and its derivatives provides insights into the role of the methoxyphenol group in biological activity. Curcuminoids, which include curcumin, demethoxycurcumin, and bisdemethoxycurcumin, differ in the number of methoxy groups on their phenyl rings. mdpi.com

The synthesis of curcumin derivatives often aims to improve its stability and bioavailability. nih.gov One strategy involves protecting the reactive phenolic hydroxyl groups and the β-diketone moiety. nih.gov Modifications can include the introduction of succinyl groups, amino acids, or glucose moieties. nih.gov

Another approach to modifying curcuminoids is through hydrogenation of the double bonds in the heptadiene chain, which converts the yellow curcuminoids into colorless tetrahydrocurcuminoids. mdpi.com This family of compounds includes tetrahydrocurcumin (B193312) (THC), tetrahydrodemethoxycurcumin (THDC), and tetrahydrobisdemethoxycurcumin (THBDC). mdpi.com

The introduction of halogen atoms into the structure of hydroxymethylmethoxyphenols can significantly alter their physicochemical properties. A Schiff base, (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol, was synthesized and characterized, demonstrating the incorporation of a bromine atom. sciopen.com The molecular structure of this halogenated derivative was confirmed through spectroscopic methods and theoretical calculations. sciopen.com

Studies on Isomeric Forms and Positional Analogues

The position of the hydroxymethyl and methoxy groups on the phenol ring plays a crucial role in determining the compound's properties. Research on isomeric forms and positional analogues helps to elucidate these structure-property relationships.

Vanillyl alcohol, an isomer of 2-(hydroxymethyl)-3-methoxyphenol, is a well-studied compound often derived from vanillin (B372448). sciencemadness.org The synthesis of vanillyl alcohol is commonly achieved through the reduction of vanillin using reducing agents like sodium borohydride. sciencemadness.orgscispace.comudel.edu This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or aqueous sodium hydroxide. scispace.comudel.edu

The synthesis process involves dissolving vanillin and then adding the reducing agent, often at a controlled temperature. scispace.comudel.edu After the reaction is complete, an acidic workup is usually performed to decompose any excess reducing agent and to protonate the resulting alkoxide. sciencemadness.org The product, vanillyl alcohol, can then be isolated and purified. scispace.com

Derivatives of vanillyl alcohol are also of interest. For example, vanillyl alcohol ether can be synthesized from vanillin in a one-pot reaction using a metal complex hydride and an alkylating agent. google.com This method allows for the simultaneous reduction of the aldehyde and alkylation of the hydroxyl group. google.com

The structural properties of vanillyl alcohol have been investigated using techniques such as X-ray crystallography and computational methods. researchgate.netnih.gov These studies have revealed details about its molecular geometry, including the presence of intramolecular hydrogen bonding. researchgate.netnih.gov

Table 3: Synthesis of Vanillyl Alcohol

| Starting Material | Reducing Agent | Solvent | Key Steps |

| Vanillin | Sodium Borohydride | Ethanol | Dissolution of vanillin, slow addition of NaBH₄, acidic workup. |

| Vanillin | Sodium Borohydride | 1M NaOH (aq) | Dissolution in base, addition of NaBH₄, acidification. scispace.com |

Investigations into 2-(Hydroxymethyl)-5-methoxyphenol (B1367087) and Other Related Isomers

The structural arrangement of substituents on the benzene (B151609) ring of hydroxymethylmethoxyphenols significantly influences their chemical and physical properties. Investigations into isomers such as 2-(hydroxymethyl)-5-methoxyphenol and 2-(hydroxymethyl)-4-methoxyphenol (B1331153) reveal distinct characteristics compared to the 3-methoxy isomer. These differences are critical for their potential applications in various fields.

2-(Hydroxymethyl)-5-methoxyphenol, also known as 2-hydroxy-4-methoxybenzyl alcohol, and 2-(hydroxymethyl)-4-methoxyphenol, or 2-hydroxy-5-methoxybenzyl alcohol, are two common isomers. nih.govnih.gov Their physical and chemical properties, as computed by PubChem, are summarized in the table below. nih.govnih.gov The analysis of methoxyphenol isomers can be performed using gas chromatography with a flame ionization detector (GC-FID) after desorption with methanol (B129727). osha.gov High-performance liquid chromatography (HPLC) is another method used for the analysis of compounds like 4-methoxyphenol (B1676288), a related compound. sielc.comsielc.com

Table 1: Comparison of Physicochemical Properties of Hydroxymethylmethoxyphenol Isomers

| Property | 2-(Hydroxymethyl)-5-methoxyphenol | 2-(Hydroxymethyl)-4-methoxyphenol |

|---|---|---|

| IUPAC Name | 2-(hydroxymethyl)-5-methoxyphenol nih.gov | 2-(hydroxymethyl)-4-methoxyphenol nih.gov |

| Synonyms | 2-Hydroxy-4-methoxybenzyl alcohol nih.gov | 2-Hydroxy-5-methoxybenzyl alcohol nih.gov |

| CAS Number | 59648-29-2 nih.gov | 41951-76-2 nih.gov |

| Molecular Formula | C₈H₁₀O₃ nih.gov | C₈H₁₀O₃ nih.gov |

| Molecular Weight | 154.16 g/mol nih.gov | 154.16 g/mol nih.gov |

| XLogP3 | 1.2 nih.gov | Not Available |

| Hydrogen Bond Donor Count | 2 lookchem.com | Not Available |

| Hydrogen Bond Acceptor Count | 3 lookchem.com | Not Available |

| Rotatable Bond Count | 2 lookchem.com | Not Available |

Applications in Polymer and Material Science

Development of Bio-based Monomers and Polymers

The drive towards sustainable chemistry has spurred significant research into the development of polymers from renewable resources. Phenolic compounds derived from biomass, such as hydroxymethylmethoxyphenols, are valuable precursors for creating bio-based monomers. These monomers can then be polymerized to produce materials with a wide range of properties, offering a green alternative to petroleum-based plastics.

One area of focus is the synthesis of fully bio-based amphiphilic polymer conjugates. nih.gov For instance, poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester, can be chemically modified with other bio-based polymers to create novel materials. nih.gov While not directly involving this compound, the principles of using bio-derived molecules are exemplified in the synthesis of materials like isosorbide (B1672297) methacrylate (B99206) resins for applications such as 3D printing. rowan.edu In these systems, bio-based co-monomers are used to enhance properties like fracture toughness. rowan.edu Another example is the use of 2,5-bis-(hydroxymethyl) furan (B31954) (BHMF), a furan-derived chemical, in the synthesis of polyesters. rowan.edu These examples highlight the potential of using functionalized bio-based molecules, including hydroxymethylmethoxyphenols, as building blocks for high-performance, sustainable polymers.

Utility as Chemical Indicators in Analytical Applications

Chemical indicators are substances that provide a visible sign, usually a color change, in response to a change in chemical conditions. steris.com They are widely used to monitor the effectiveness of sterilization processes in medical and pharmaceutical settings. steris.comsterislifesciences.com These indicators work by having one or more chemicals that undergo a physical or chemical change that is easily observable when exposed to specific parameters like time, temperature, and the sterilizing agent. steris.com

For example, in steam sterilization, a chemical pellet within the indicator may melt and wick along a paper strip. steris.com In vaporized hydrogen peroxide (VH2O2) sterilization, an indicator ink changes color upon exposure. solventum.comsolventum.com For instance, some indicators change from blue to pink to confirm exposure to VH2O2. solventum.com More advanced indicators can verify that multiple critical parameters have been met, such as exposure time, temperature, and the concentration of the sterilant. solventum.com

While specific applications of this compound as a chemical indicator are not detailed in the available literature, phenolic compounds, in general, are known to undergo color changes upon oxidation or changes in pH. This property makes them potential candidates for use in indicator systems. For example, methoxyphenols are used in the synthesis of various compounds, and their detection is important in industrial and environmental monitoring. osha.gov Analytical methods for their detection include gas chromatography and HPLC. osha.govresearchgate.netanalytice.com

Occurrence, Biosynthesis, and Biotransformation of Hydroxymethylmethoxyphenols

Natural Occurrence and Distribution

2-(Hydroxymethyl)-3-methoxyphenol has been identified as a natural product found in certain plant species. For instance, it has been reported in Hydnocarpus annamensis, a plant belonging to the Achariaceae family. nih.gov While not as widespread as other phenolic compounds, its presence points to specific metabolic pathways within these plants. The structural class of methoxyphenols, to which this compound belongs, is characterized by a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety. ymdb.ca

Lignin (B12514952), a complex polymer in plant cell walls, is a significant source of various aromatic compounds upon degradation. Guaiacol (B22219) (2-methoxyphenol), a closely related compound, is a known product of lignin pyrolysis. ymdb.cawikipedia.org The degradation of lignin, whether through natural processes or industrial applications, can release a variety of phenolic compounds. Photodegradation, for instance, can break down the methoxyl groups in lignin, making the aromatic carbon more accessible to microbial decomposition. nih.gov While direct evidence for the formation of this compound from lignin degradation is specific, the breakdown of lignin models has been shown to yield related methoxyphenyl compounds. For example, the degradation of guaiacol can lead to various products. researchgate.net The enzymatic and microbial breakdown of lignin is a key process in the carbon cycle, releasing a diverse array of aromatic compounds into the environment. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound in nature involves a series of enzymatic reactions that modify precursor molecules.

Eugenol (B1671780), a major component of clove oil, serves as a versatile starting material for the synthesis of various derivatives due to its functional groups: an allyl group, a phenolic hydroxyl group, and a methoxy group. usu.ac.idresearchgate.netnih.gov While the direct biosynthetic pathway from eugenol to this compound in plants is not extensively detailed in the available literature, the structural similarities suggest a plausible connection. The synthesis of eugenol derivatives often involves modifications at the hydroxyl and allyl groups. nih.gov The transformation of eugenol and other phenylpropenes is a key aspect of plant biochemistry, contributing to defense mechanisms and pollinator attraction. researchgate.net

The biosynthesis of methoxyphenols involves key enzymatic reactions such as hydroxylation and O-methylation. nih.govacs.org Hydroxylation, often catalyzed by monooxygenases like tyrosinase, introduces a hydroxyl group onto an aromatic ring. nih.gov This can be followed by O-methylation, where an enzyme transfers a methyl group to a hydroxyl group, a common step in the formation of methoxylated phenols. nih.govacs.org For instance, the formation of O-methylated catechols can occur through the microsomal hydroxylation of phenols followed by enzymatic O-methylation. nih.govacs.org These enzymatic processes are fundamental to the diversity of phenolic compounds found in nature.

Table 1: Key Enzymatic Reactions in Phenolic Metabolism

| Reaction | Enzyme Class | Description |

| Hydroxylation | Monooxygenases (e.g., Tyrosinase) | Introduction of a hydroxyl (-OH) group onto an aromatic ring. nih.gov |

| O-methylation | Methyltransferases | Transfer of a methyl (-CH3) group from a donor molecule to a hydroxyl group. nih.govacs.org |

| Demethylation | O-demethylases | Removal of a methoxyl group from lignin, increasing the phenolic hydroxyl content. researchgate.net |

Biotransformation and Microbial Metabolism

Microorganisms play a crucial role in the transformation and degradation of phenolic compounds, including those derived from lignin. The metabolism of aromatic compounds by bacteria can proceed through various routes, including hydroxylation, methylation, and carboxylation. researchgate.net For example, bacteria like Rhodococcus jostii RHA1 can break down lignin-derived compounds. nih.gov The gut bacterium Pantoea agglomerans in desert locusts breaks down plant material to produce guaiacol, a related methoxyphenol. wikipedia.org While specific microbial pathways for the biotransformation of this compound are not extensively documented, the general principles of microbial metabolism of aromatic compounds suggest that it would be subject to degradation and modification by soil and gut microbes.

Microbial Degradation Processes

The microbial breakdown of this compound is part of the broader metabolic pathways that microorganisms employ to degrade lignin and other aromatic compounds present in the environment. While direct studies on the degradation of this compound are limited, the metabolic fate of this compound can be inferred from the well-documented degradation of structurally similar methoxyphenolic compounds, such as guaiacol and vanillyl alcohol.

The initial step in the microbial degradation of many methoxyphenolic compounds is O-demethylation, which is a critical rate-limiting step in the catabolism of lignin-derived aromatics. asm.org For instance, the bacterium Rhodococcus opacus PD630 has demonstrated a strong capacity to degrade various methoxy-containing aromatics, including guaiacol. nih.govnih.gov This process is catalyzed by a cytochrome P450 enzyme system, encoded by the gcoA and gcoB genes, which converts guaiacol to catechol and formaldehyde (B43269). nih.govnih.gov Similarly, Acinetobacter junii can initiate the metabolism of certain chlorinated guaiacols through O-demethylation. nih.gov

Following the initial modifications, the resulting catecholic intermediates are channeled into central metabolic pathways via ring cleavage. The degradation of catechol typically proceeds through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. frontiersin.orgresearchgate.netontosight.ai

In the ortho-cleavage pathway, catechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups to form cis,cis-muconic acid. frontiersin.orgontosight.ai This is then converted through a series of enzymatic reactions into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. ontosight.ai

Alternatively, the meta-cleavage pathway involves the cleavage of the catechol ring adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, yielding 2-hydroxymuconic semialdehyde. frontiersin.orgnih.gov This intermediate is further metabolized to pyruvate (B1213749) and acetaldehyde, which can also enter central metabolism. nih.govnih.gov The choice between the ortho and meta pathways is dependent on the specific microorganism and the environmental conditions. frontiersin.org

The table below summarizes various microorganisms known to degrade compounds structurally related to this compound.

| Microorganism | Substrate(s) | Key Degradation Step/Product(s) | Reference(s) |

| Rhodococcus opacus PD630 | Guaiacol, vanillic acid, anisic acid | O-demethylation to catechol | nih.govnih.gov |

| Acinetobacter junii 5ga | Guaiacol, 4-chloroguaiacol, 4,5-dichloroguaiacol | O-demethylation to corresponding catechols | nih.govasm.org |

| Bacillus subtilis | Vanillic acid | Conversion to guaiacol | asm.org |

| Streptomyces sp. | Vanillic acid | Conversion to guaiacol | asm.org |

| Cystobasidium laryngis FMYD002 | Vanillin (B372448) | Reduction to vanillyl alcohol | frontiersin.orgnih.govresearchgate.net |

| Pseudomonas sp. | Phenol | Catechol formation and subsequent meta-cleavage | nih.gov |

| Comamonas sp. strain E6 | Protocatechuic acid | PCA 4,5-cleavage pathway | nih.gov |

Environmental Biotransformation Studies

The environmental fate of this compound is intrinsically linked to the broader biogeochemical cycling of lignin, a major component of plant biomass. nih.gov As lignin degrades in soil and aquatic environments, a variety of monomeric and oligomeric phenolic compounds, including hydroxymethylmethoxyphenols, are released. These compounds are then subject to further biotransformation by the native microbial communities.

Studies on the biotransformation of related compounds provide insights into the likely environmental fate of this compound. For example, vanillin, a structurally similar compound, can be microbially reduced to vanillyl alcohol or oxidized to vanillic acid. nih.gov The yeast Cystobasidium laryngis, isolated from decaying wood, has been shown to efficiently convert vanillin to vanillyl alcohol. frontiersin.orgnih.gov In other microbial systems, vanillic acid can be further decarboxylated to guaiacol. asm.org

The persistence of these compounds in the environment is generally low due to their susceptibility to microbial attack. However, factors such as oxygen availability, pH, temperature, and the presence of other organic compounds can influence the rate and pathway of degradation. nih.gov For instance, in anaerobic environments, the degradation of chlorinated guaiacols has been observed, although at a slower rate than under aerobic conditions. proquest.com

The table below presents findings from studies on the biotransformation of related methoxyphenolic compounds under various conditions.

| Compound | Microorganism/System | Transformation Product(s) | Noteworthy Finding | Reference(s) |

| Vanillic Acid | Bacillus subtilis | Guaiacol | Biotransformation efficiency of approximately 55.4% after 33 hours. | oup.com |

| Vanillin | Cystobasidium laryngis | Vanillyl alcohol | A novel biotransformation reported for a basidiomycetous yeast. | frontiersin.orgnih.gov |

| 4,5-Dichloroguaiacol | Soil microbial consortia | 4,5-Dichlorocatechol | Further degradation occurred under aerobic conditions, while the catechol accumulated under anoxic conditions. | asm.org |

| Phenol | Stenotrophomonas maltophilia KB2 & Pseudomonas moorei KB4 | Catechol (leading to central metabolites) | Degradation occurs under a range of suboptimal conditions, including varying temperature, pH, and salinity. | nih.gov |

| Protocatechuic Acid | Bacillus circulans | 2-Hydroxymuconic semialdehyde | A novel meta-fission pathway was identified. | asm.org |

Advanced Analytical Methodologies for Characterization and Quantification of Hydroxymethylmethoxyphenols

Spectroscopic Characterization Techniques

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of molecules. mdpi.comcompoundchem.comperkinelmer.com These vibrations are specific to the types of chemical bonds and functional groups present, making the resulting spectrum a unique molecular fingerprint. compoundchem.comperkinelmer.com

For hydroxymethylmethoxyphenols, key characteristic absorptions in the IR spectrum include:

O-H Stretching: A strong and broad absorption band typically appears in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the hydroxyl groups. pressbooks.publibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-H stretching of the methoxy (B1213986) (-OCH₃) and hydroxymethyl (-CH₂OH) groups appear in the 2800-3000 cm⁻¹ range. A weak band between 2800-2860 cm⁻¹ can be diagnostic for the methoxyl group. semanticscholar.org

C=C Stretching: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. youtube.com

C-O Stretching: The C-O stretching vibrations for the phenol (B47542), alcohol, and ether functionalities produce strong bands in the 1000-1300 cm⁻¹ range. pressbooks.pubyoutube.com

Raman spectroscopy provides complementary information. While O-H bands are typically weak in Raman spectra, the aromatic ring vibrations and C-C skeletal modes produce strong and sharp signals, which are useful for identifying substitution patterns on the benzene (B151609) ring. researchgate.netchemicalbook.com For instance, a study on 4-methoxyphenol (B1676288) showed distinct Raman bands at 1615 cm⁻¹ and 1665 cm⁻¹ during electro-oxidation, indicating changes in the phenoxonium cation intermediate. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. scielo.br

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring protons. For a compound like 2-(Hydroxymethyl)-3-methoxyphenol, one would expect distinct signals for the aromatic protons, the phenolic hydroxyl proton, the hydroxymethyl protons (-CH₂-), the alcohol proton (-CH₂OH ), and the methoxy protons (-OCH₃). pressbooks.pubdocbrown.info The chemical shifts (δ) are influenced by the electronic effects of the substituents. For example, protons on carbons bearing oxygen atoms are deshielded and appear at a lower field (higher ppm). pressbooks.publibretexts.org The phenolic -OH proton signal can be identified by its disappearance upon shaking the sample with D₂O. libretexts.orgdocbrown.info

¹³C NMR: Carbon-13 NMR reveals the number of non-equivalent carbons in the molecule. Carbons attached to electronegative oxygen atoms (e.g., C-OH, C-OCH₃, C-CH₂OH) are significantly deshielded and resonate at lower fields (50-170 ppm). libretexts.orgyoutube.comspectrabase.comspectrabase.com The methoxy carbon typically appears around 55-60 ppm. youtube.com

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all ¹H and ¹³C signals and confirming the substitution pattern. scielo.brresearchgate.netlibretexts.orgyoutube.com

COSY establishes correlations between coupled protons (e.g., neighboring aromatic protons). libretexts.org

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net

HMBC reveals long-range couplings (over 2-3 bonds) between protons and carbons, which is crucial for connecting fragments of the molecule, such as linking the methoxy protons to the correct aromatic carbon. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Methoxyphenol Scaffolds. Note: This table presents typical chemical shift ranges and data for related compounds to illustrate expected values. Specific values for this compound would require experimental measurement.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference Compound(s) |

| Aromatic C-H | 6.4 - 7.5 | 100 - 130 | 3-Methoxyphenol (B1666288), Phenol youtube.comdocbrown.infoproquest.com |

| Phenolic O-H | 3.0 - 8.0 (broad) | - | Phenol, 1-Propanol pressbooks.publibretexts.org |

| -CH ₂OH | ~4.5 - 4.8 | ~60 - 65 | 1-Propanol, Benzyl Alcohol |

| -CH₂OH | Variable, broad | - | 1-Propanol pressbooks.pub |

| -OCH ₃ | ~3.8 | ~55 | 3-Methoxyphenol youtube.comproquest.com |

| Aromatic C -OH | - | 145 - 160 | 4-Methoxyphenol, 3-Methoxyphenol youtube.comspectrabase.com |

| Aromatic C -OCH₃ | - | 155 - 165 | 4-Methoxyphenol, 3-Methoxyphenol youtube.comspectrabase.com |

| Aromatic C -CH₂OH | - | 125 - 140 | Toluene derivatives |

This is an interactive table. Click on the headers to sort.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as the aromatic ring in hydroxymethylmethoxyphenols. docbrown.info

Phenols typically exhibit two main absorption bands in the UV region:

Primary band (E₂-band): Around 200-220 nm, corresponding to a π → π* transition of the benzene ring.

Secondary band (B-band): A weaker, more structured band around 270-280 nm, which is characteristic of the benzene chromophore. docbrown.inforesearchgate.net

The positions and intensities of these bands are sensitive to the substituents on the aromatic ring. nih.gov The -OH, -OCH₃, and -CH₂OH groups act as auxochromes, typically causing a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity. acs.orgbgu.ac.il The solvent polarity can also influence the spectrum; for instance, in basic solutions, deprotonation of the phenolic hydroxyl group to form a phenoxide ion leads to a significant bathochromic shift of the secondary band. bgu.ac.il

Chromatographic Separation and Detection Methods

Chromatography is essential for separating individual hydroxymethylmethoxyphenol isomers from complex mixtures before their identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govthermofisher.commatec-conferences.orgmdpi.com It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Due to the polar hydroxyl groups, phenolic compounds often exhibit poor chromatographic behavior (e.g., peak tailing). nih.gov Therefore, a derivatization step is typically required to increase their volatility and thermal stability. nih.govnih.govtandfonline.com Silylation, which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method. nih.govresearchgate.netphenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. tandfonline.com

Once separated by the GC column, the derivatized molecules enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum shows a parent molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. For a TMS-derivatized hydroxymethylmethoxyphenol, common fragmentations would include the loss of a methyl group (M-15) and cleavage of the benzylic C-C bond.

Table 2: Expected GC-MS Fragmentation for a Derivatized Hydroxymethylmethoxyphenol Isomer. Note: This table is illustrative, based on general fragmentation patterns of related phenolic compounds.

| Ion (m/z) | Possible Identity | Significance |

| M+ | Molecular Ion | Confirms molecular weight of the derivatized compound. |

| M-15 | [M-CH₃]+ | Characteristic loss from a TMS group or methoxy group. |

| M-89 | [M-OSi(CH₃)₃]+ | Loss of a trimethylsilanoxy group. |

| 73 | [Si(CH₃)₃]+ | Base peak, characteristic of TMS derivatives. |

This is an interactive table. Click on the headers to sort.

For analyzing hydroxymethylmethoxyphenols in complex matrices, or for compounds that are thermally unstable or non-volatile, high-performance liquid chromatography (HPLC) is the method of choice. proquest.comnih.govmdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common separation technique for phenolic compounds. nih.govacs.org A gradient elution with a mobile phase consisting of acidified water and an organic solvent (like methanol (B129727) or acetonitrile) is typically employed to achieve good separation. mdpi.comacs.org Detection is often performed using a diode-array detector (DAD), which provides UV-Vis spectra for each separated peak, aiding in identification. nih.govacs.org

Coupling HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides unparalleled sensitivity and selectivity for quantitative analysis in highly complex samples like biological fluids or plant extracts. mdpi.comnih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used, which typically generates a protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻.

In LC-MS/MS, the precursor ion (e.g., [M-H]⁻) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations, minimizing interferences from the sample matrix. mdpi.comnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. It relies on the constructive interference of monochromatic X-rays with the ordered arrangement of atoms in a crystal lattice. libretexts.orgcarleton.edu

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. mdpi.comuniversallab.org To perform SCXRD, a single, high-quality crystal of the compound of interest is required.

As of the latest reviewed literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, SCXRD studies on related phenolic compounds, such as guaiacol (B22219) and other phenol derivatives, have been conducted, providing valuable insights into their solid-state conformations and intermolecular interactions. nih.govresearchgate.net For instance, the crystal structure of guaiacol bound to a heme peroxidase has been determined, revealing its binding orientation within the protein. nih.gov Obtaining single crystals of this compound would be a critical step in definitively characterizing its molecular geometry and packing in the solid state.

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the characterization of polycrystalline materials. libretexts.orgcarleton.edunih.gov Unlike SCXRD, PXRD can be performed on a powdered sample, which is often more readily available. libretexts.org Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification. researchgate.net

While a specific powder diffraction pattern for this compound is not available in the reviewed literature, PXRD has broad applications in the analysis of phenolic compounds and related materials. researchgate.netresearchgate.net For example, it can be used to:

Identify the crystalline form of a synthesized phenolic compound.

Assess the purity of a sample by detecting the presence of crystalline impurities. carleton.edu

Study polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Characterize the crystallinity of materials containing phenolic compounds, such as certain industrial polymers or encapsulated natural extracts. researchgate.netrsc.org

Table 2: General Applications of Powder X-ray Diffraction in Phenolic Compound Analysis

| Application | Description |

| Phase Identification | Matching the experimental PXRD pattern to a database of known patterns to identify the crystalline compound(s) present. |

| Purity Analysis | Detecting the presence of diffraction peaks from crystalline impurities in a sample. |

| Polymorph Screening | Identifying different crystalline forms of the same compound, which can have different stabilities and properties. |

| Crystallinity Assessment | Determining the degree of crystalline order in a material. |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the analysis of organic compounds. Advanced MS techniques offer high accuracy, sensitivity, and structural information, which are essential for the unambiguous identification of compounds like this compound in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. measurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule from its measured mass. mdpi.com For a compound like this compound (C₈H₁₀O₃), the theoretical exact mass can be calculated and compared to the experimentally measured mass to confirm its identity.

While a specific HRMS study detailing the accurate mass determination of this compound was not found in the reviewed literature, HRMS is routinely used in the analysis of complex mixtures containing polyphenols and other lignin-derived compounds. researchgate.netmdpi.comnih.govnih.gov Techniques such as liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) are particularly powerful for this purpose. researchgate.net

Table 3: Theoretical Exact Mass of this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₈H₁₀O₃ | 154.06299 |

This value is calculated based on the most abundant isotopes of each element.

Derivatization Strategies Coupled with Mass Spectrometry

For gas chromatography-mass spectrometry (GC-MS) analysis, volatile and thermally stable compounds are required. Many phenolic compounds, including hydroxymethylmethoxyphenols, have polar hydroxyl groups that can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. nih.govnih.gov Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, improving their GC-MS analysis. nih.govnih.gov

A common derivatization technique for phenolic compounds is silylation, where the active hydrogen of the hydroxyl groups is replaced by a trimethylsilyl (TMS) group. nih.govacs.org This is often achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov

While specific studies on the derivatization of this compound were not identified, the general principles of silylation are well-established for a wide range of phenolic compounds. nih.govnih.govacs.org The resulting TMS derivatives are more amenable to GC-MS analysis, providing sharp peaks and characteristic mass spectra that can be used for identification and quantification. The mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the mass of the original molecule plus the mass of the added TMS groups, as well as characteristic fragmentation patterns. nih.gov

Mechanistic Insights into Biological Activities of Hydroxymethylmethoxyphenols

Antioxidant Mechanisms and Radical Scavenging Properties

The capacity of these compounds to counteract oxidative stress is one of their most significant biological attributes. This activity is primarily mediated through direct interaction with and neutralization of reactive oxygen species (ROS).

The principal mechanism of antioxidant action for phenolic compounds, including 2-(hydroxymethyl)-3-methoxyphenol and its relatives, involves the phenolic hydroxyl (-OH) group. This group can neutralize free radicals by donating a hydrogen atom, a process known as Hydrogen Atom Transfer (HAT). nih.gov In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching its reactivity and forming a stable phenoxyl radical. nih.gov This phenoxyl radical is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring.

Alternative mechanisms include Single Electron Transfer-Proton Transfer (SET-PT) and Sequential Proton-Loss Electron-Transfer (SPLET). The prevalence of one mechanism over another can be influenced by factors such as the solvent's polarity. In gas media or non-polar solvents, the HAT mechanism is generally favored, whereas the SPLET mechanism gains importance as the polarity of the solvent increases.

A closely related compound, 2-(hydroxymethyl)-3-methoxybenzaldehyde (HMMB), has demonstrated potent scavenging activity against a variety of physiologically relevant free radicals, including superoxide (B77818) (O₂⁻), hydroxyl (OH•), nitric oxide (NO•), and lipid peroxide (LOO•) radicals. nih.gov This activity underscores the fundamental role of the phenolic structure in combating oxidative damage. nih.gov

The methoxy (B1213986) (-OCH₃) group, as seen in guaiacol (B22219) derivatives, plays a critical role in modulating the antioxidant potential of the molecule. nih.gov Positioned on the aromatic ring, the methoxy group is an electron-donating group. This property is vital for stabilizing the phenoxyl radical that forms after the phenolic hydroxyl group donates its hydrogen atom to a free radical. By donating electron density to the ring, the methoxy group helps to delocalize the unpaired electron on the phenoxyl radical, thereby increasing its stability and making the initial hydrogen donation more energetically favorable. This enhanced stability of the resulting radical makes the parent compound a more effective antioxidant.

Studies on various 2-methoxyphenols have established a relationship between their antioxidant capacity and their electronic descriptors, such as ionization potential. Furthermore, research on other phenolic structures shows that the addition of multiple hydroxyl groups can enhance electron-donating capacity, which is favorable for antioxidant activity.

The compound 2-(hydroxymethyl)-3-methoxybenzaldehyde, for instance, exhibits secondary antioxidant activities, including reducing power and metal-chelating ability, in a concentration-dependent manner. nih.gov This suggests that beyond direct radical scavenging, the molecule's structure allows it to interfere with oxidative processes through multiple pathways, such as preventing the generation of radicals via metal ion chelation. nih.gov

Antimicrobial Activity and Underlying Mechanisms

In addition to their antioxidant effects, methoxyphenol compounds have been recognized for their ability to inhibit the growth of pathogenic and spoilage microorganisms.

While specific data on this compound is limited, extensive research on related guaiacol derivatives like eugenol (B1671780) and vanillin (B372448) demonstrates their potential as antibacterial agents against common foodborne pathogens. nih.gov

Studies have shown that eugenol, in particular, is highly effective against both pathogens and spoilage bacteria. nih.gov It has shown significant inhibitory effects on Staphylococcus aureus. nih.gov The antibacterial action of these phenolic compounds is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability, loss of cellular integrity, and ultimately, cell death. They can also interfere with essential cellular functions and metabolic pathways.

The table below summarizes the antibacterial activity of related methoxyphenol compounds against various bacteria.

| Compound | Target Bacterium | Activity |

| Eugenol | Staphylococcus aureus | IC₅₀ = 0.75 mM |

| Capsaicin (B1668287) | Staphylococcus aureus | IC₅₀ = 0.68 mM |

| Vanillin | Staphylococcus aureus | IC₅₀ = 1.38 mM |

| Eugenol | Shewanella putrefaciens | High effect (91.72% inhibition) at 2.5 mM |

| Eugenol | Brochothrix thermosphacta | Higher activity (88.26% inhibition at 10 mM) compared to capsaicin and vanillin |

Data sourced from a comparative study on methoxyphenol phytometabolites. nih.gov

The parent compound guaiacol (2-methoxyphenol) has been shown to exert fungicidal activity against the plant pathogen Fusarium graminearum. nih.govnih.gov Its mechanism of action involves damaging the fungal cell membrane, which may be linked to the disruption of Ca²⁺ transport channels. nih.gov Guaiacol was also found to inhibit the production of conidia (spores) and their germination. nih.gov

Eugenol, another related methoxyphenol, exhibits potent anticandidal (anti-yeast) activity. nih.gov Its proposed mechanism involves several targets. It binds to ergosterol, a crucial component of the fungal cell membrane, leading to membrane disruption and depolarization. nih.gov Inside the cell, eugenol can trigger mitochondrial imbalance and the overproduction of reactive oxygen species, leading to cellular stress and death. nih.gov

Furthermore, studies on other phenolic derivatives have shown that structural modifications can significantly impact antifungal efficacy. For example, changing the hydroxyl group of 2-allylphenol (B1664045) to a methoxy group was found to dramatically increase its activity against the fungus Botrytis cinerea. mdpi.com This highlights the importance of the methoxy group not only in antioxidant activity but also in determining the antifungal potency of this class of compounds. mdpi.com

Anti-inflammatory Pathways and Molecular Targets

Hydroxymethylmethoxyphenols have demonstrated notable anti-inflammatory effects, which are attributed to their influence on inflammatory enzymes and critical cellular signaling cascades.

A primary mechanism by which methoxyphenolic compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that becomes overexpressed in many tumors and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov The inhibition of COX-2 is a significant strategy in the design of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research into a range of 2-methoxyphenols has confirmed their activity as COX-2 inhibitors. nih.gov For instance, the related compound 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) has been shown to significantly inhibit the production of prostaglandin (B15479496) E2 (PGE2) and suppress the expression of the COX-2 enzyme in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com This inhibitory action on COX-2 reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response. mdpi.com

Beyond direct enzyme inhibition, hydroxymethylmethoxyphenols modulate cellular signaling pathways that are fundamental to the inflammatory process. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. mdpi.com These pathways regulate the expression of a multitude of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.govmdpi.com

Studies on the compound HHMP have demonstrated its ability to block the phosphorylation of NF-κB and MAPK pathways in LPS-stimulated macrophages. mdpi.com The MAPK family, which includes p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors and is integral to the expression of pro-inflammatory mediators. mdpi.com By suppressing the phosphorylation of these kinases, HHMP effectively downregulates the expression of inflammation-related genes. mdpi.com This modulation of key signaling cascades represents a critical aspect of the anti-inflammatory profile of hydroxymethylmethoxyphenols.

Enzyme Inhibition and Receptor Binding Interactions

The biological activity of this compound and its analogs extends to the inhibition of various enzymes, highlighting their potential for broader therapeutic applications.

While specific data on the glycosidase inhibition of this compound is not extensively documented, research on structurally related methoxy-substituted compounds provides valuable insights. For example, studies on synthetic analogs of pericosine E, which bear a methoxy group, have explored their inhibitory activity against α-glucosidase. nih.gov

In these studies, the replacement of a chlorine atom with a methoxy group generally led to a decrease in α-glucosidase inhibitory activity. nih.gov Docking simulations suggest that the reduced activity of the C6-methoxylated analogs may be due to the absence of hydrogen bonding between the methoxy group and the surrounding amino acid residues in the active site of α-glucosidase. nih.gov This indicates that while the methoxy group is a key structural feature, its position and interaction with the enzyme's active site are critical determinants of inhibitory potency. These findings underscore the importance of specific structural features for effective glycosidase inhibition. nih.gov

Research has identified methoxyphenol derivatives as reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and various inflammatory diseases. mdpi.comnih.gov In silico docking studies and subsequent in vitro assays have identified lead compounds based on ferulic acid scaffolds that exhibit potent MPO inhibition. mdpi.com

These methoxyphenol-based inhibitors have been shown to bind to the active site of MPO, preventing it from producing hypohalous acids, which are potent oxidizing agents. nih.gov The inhibition of MPO by these compounds can protect against the oxidation of lipoproteins and reduce inflammatory damage. mdpi.com The mechanism is often of a mixed-type, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This inhibitory action on MPO highlights another avenue through which methoxyphenolic compounds can exert their protective effects.

Role as Precursors for Pharmacologically Active Compounds

The chemical structure of this compound, featuring reactive hydroxyl and methoxy groups, makes it a valuable precursor for the synthesis of more complex and pharmacologically active molecules. encyclopedia.pub The hydroxyl group can readily undergo reactions such as esterification, allowing for the modification of the compound's solubility and reactivity to create new chemical entities.

For instance, 4-substituted-2-methoxyphenols serve as building blocks for the preparation of bioactive hydroxylated biphenyls. encyclopedia.pub These biphenyl (B1667301) derivatives have shown promising biological activities, including antitumoral effects. encyclopedia.pub Furthermore, the demethylation of m-methoxy phenols is a known route to produce m-aryloxy phenols, which are versatile intermediates in the synthesis of various biologically active compounds. This chemical tractability allows for the generation of a diverse library of compounds from a common hydroxymethylmethoxyphenol scaffold, opening up possibilities for the development of new therapeutic agents.

Synthesis of Bioactive Scaffolds and Drug Leads

The chemical scaffold of this compound and its isomers is a key component in the synthesis of more complex molecules with significant biological activities. While direct use of this specific compound as a starting material in widely documented syntheses is not extensively reported, the broader class of 4-substituted-2-methoxyphenols, which share the core guaiacol structure, are pivotal in creating bioactive compounds.

One notable approach involves the synthesis of hydroxylated biphenyls, which are known to possess greater antioxidant activity and often lower toxicity compared to their monomeric phenolic precursors. nih.gov For instance, starting from 4-substituted-2-methoxyphenols, which are structurally analogous to this compound, researchers have synthesized a series of eugenol- and curcumin-analog hydroxylated biphenyls. These synthetic strategies often involve oxidative coupling reactions to form the biphenyl linkage. The resulting dimeric structures can exhibit enhanced biological effects, such as potent inhibitory action on lipid peroxidation and scavenging of superoxide radicals. nih.gov

Another synthetic avenue explores the use of maltol-derived oxidopyrylium cycloadducts to generate aryl-substituted 2-methoxyphenol (guaiacol) derivatives. rsc.org This method allows for the introduction of various aryl groups onto the guaiacol core, creating a library of compounds for biological screening. The reaction of these cycloadducts with reagents like boron trichloride (B1173362) or methane (B114726) sulfonic acid leads to the formation of 2-methoxy-5-arylphenols or 2-methoxy-4-aryl-6-methylphenols, respectively. rsc.org Such innovative synthetic routes are valuable for natural product synthesis and medicinal chemistry, providing access to novel derivatives with potential therapeutic applications. rsc.org

Furthermore, the core structure is utilized in the synthesis of N-substituted benzimidazole (B57391) carboxamides. nih.gov These compounds, bearing varied numbers of methoxy and/or hydroxy groups on a phenyl ring attached to the benzimidazole core, have been synthesized to explore their potential as antiproliferative and antioxidant agents. The synthetic process typically involves the coupling of a substituted benzoic acid with an appropriate N-substituted benzimidazole amine. nih.gov

Structure-Activity Relationship (SAR) Derivations for Therapeutic Development

The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing lead compounds into effective drugs. For derivatives of hydroxymethylmethoxyphenol, several SAR studies have provided valuable insights.